

Tuberostemonine D: Application Notes and Protocols for Drug Discovery Research

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Compound of Interest		
Compound Name:	Tuberostemonine D	
Cat. No.:	B15586265	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tuberostemonine D is a natural alkaloid belonging to the Stemona alkaloid family, extracted from the roots of Stemona tuberosa. Traditionally used in Chinese medicine for treating respiratory ailments, recent scientific investigations have unveiled its potential in various therapeutic areas. These application notes provide a comprehensive overview of **Tuberostemonine D**'s biological activities and detailed protocols for its use in drug discovery research, focusing on its anti-inflammatory, anti-pulmonary fibrosis, and antitussive properties.

Physicochemical Properties

Property	- Value	Reference
Molecular Formula	C22H33NO4	[1]
Molecular Weight	375.5 g/mol	[1]
IUPAC Name	(1R,3S,9R,10R,11S,14S,15S,1 6R)-10-ethyl-14-methyl-3- [(2S,4S)-4-methyl-5- oxooxolan-2-yl]-12-oxa-4- azatetracyclo[7.6.1.0 ⁴ ,1 ⁶ .0 ¹¹ ,1 ⁵] hexadecan-13-one	[1]



Biological Activities and Potential Applications

Tuberostemonine D has demonstrated a range of biological activities that suggest its potential as a lead compound in drug discovery for several diseases.

- Anti-inflammatory Activity: Tuberostemonine D exhibits significant anti-inflammatory effects by reducing the production of pro-inflammatory mediators.
- Anti-Pulmonary Fibrosis Activity: It has been shown to alleviate pulmonary fibrosis by inhibiting key signaling pathways involved in the fibrotic process.
- Antitussive Activity: Tuberostemonine D has demonstrated dose-dependent antitussive effects in preclinical models.
- Insecticidal Activity: Like other Stemona alkaloids, Tuberostemonine D possesses insecticidal properties.

Quantitative Data Summary

The following tables summarize the quantitative data available for **Tuberostemonine D**'s biological activities.

Table 1: In Vitro Anti-inflammatory and Anti-proliferative Activity

Assay	Cell Line	Parameter	Tuberostem onine D Concentrati on	Result	Reference
Cell Proliferation	Human Fetal Lung Fibroblasts (HFL)	IC50	1.9 mM	Inhibition of TGF-β1- induced proliferation	[2]
Nitric Oxide (NO) Production	RAW 264.7 Macrophages	Inhibition	Not Specified	Inhibition of LPS-induced NO production	[3]



Table 2: In Vivo Anti-inflammatory and Anti-fibrotic Efficacy

Model	Animal	Treatment	Dosage	Key Findings	Reference
Bleomycin- induced Pulmonary Fibrosis	Mice	Oral administratio n	30 mg/kg/day	Improved fibrosis indicators, inhibited fibroblast activation and macrophage M2 polarization, reduced TGF- β and SDF-1 levels.	[4]
Cigarette Smoke- induced Acute Lung Inflammation	Mice	Intraperitonea I injection	Not Specified	Decreased infiltration of inflammatory cells, ameliorated airway epithelial thickness, and reduced production of chemokines.	

Table 3: In Vivo Antitussive Efficacy



Model	Animal	Treatment	Dosage	Result (% inhibition of cough)	Reference
Citric Acid- induced Cough	Guinea Pigs	Intraperitonea I administratio n	100 mg/kg	68%	[5]
Citric Acid- induced Cough	Guinea Pigs	Oral administratio n	100 mg/kg	64%	[5]

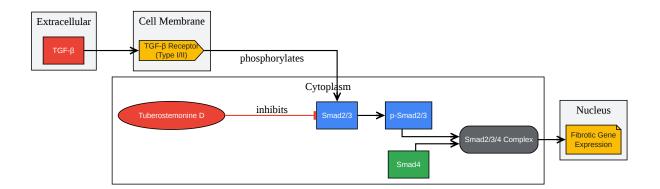
Signaling Pathways

Tuberostemonine D's therapeutic effects are mediated through the modulation of specific signaling pathways.

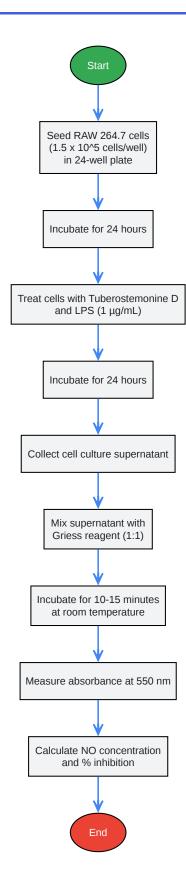
TGF-β/Smad Signaling Pathway in Pulmonary Fibrosis

Tuberostemonine D has been shown to inhibit the TGF-β/Smad signaling pathway, a key driver of pulmonary fibrosis. The binding of TGF-β to its receptor initiates a signaling cascade that leads to the phosphorylation of Smad2/3, which then complexes with Smad4 and translocates to the nucleus to induce the expression of fibrotic genes. **Tuberostemonine D** interferes with this process, reducing the deposition of extracellular matrix proteins.[2][4]

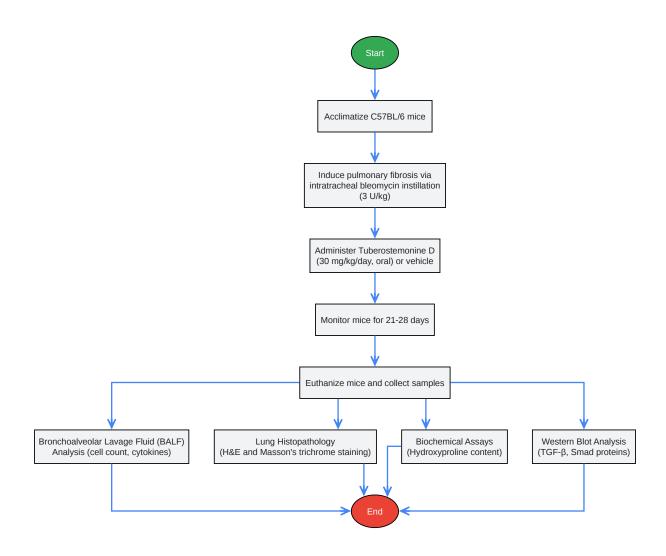












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